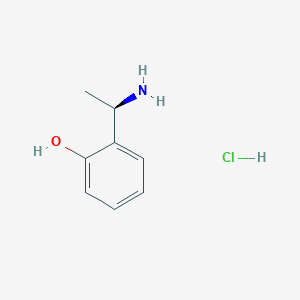

(R)-2-(1-Aminoethyl)phenol hydrochloride

Description

Significance of Chiral Aminophenols in Stereoselective Synthesis and Analysis

Chiral aminophenols are organic compounds containing both an amino group and a hydroxyl group attached to a phenol (B47542) structure, with at least one stereocenter. This bifunctional arrangement is key to their efficacy in stereoselective synthesis and analysis. The Lewis basic amino group and the Brønsted acidic hydroxyl group can coordinate to metal centers or interact with substrates through hydrogen bonding, creating a well-defined chiral environment that influences the stereochemical outcome of a reaction. derpharmachemica.com

The significance of these systems is demonstrated in their application as ligands in asymmetric catalysis. For instance, libraries of chiral imidazoline-aminophenol ligands have been synthesized and screened for their effectiveness in various carbon-carbon bond-forming reactions. nih.gov In one notable example, a copper complex of a ligand derived from an aminophenol structure was used to catalyze the Henry reaction (a reaction between a nitroalkane and an aldehyde). This catalytic system achieved an impressive 95% enantiomeric excess (ee), showcasing the high degree of stereocontrol that can be attained. nih.gov The same catalyst also proved effective in the Friedel-Crafts alkylation of indoles with nitroalkenes, yielding products with up to 83% ee. nih.gov

Beyond catalysis, chiral aminophenols serve as highly effective chiral solvating agents (CSAs) for the purpose of enantiomeric discrimination by Nuclear Magnetic Resonance (NMR) spectroscopy. A thiourea (B124793) derivative of (R)-2-(1-aminoethyl)phenol has been shown to be a powerful CSA for determining the enantiomeric purity of N-3,5-dinitrobenzoyl (N-DNB) derivatives of amino acids. nih.govnih.gov By forming transient diastereomeric complexes with the enantiomers of the analyte, the CSA induces chemical shift differences in their NMR spectra, allowing for quantification of the enantiomeric ratio. nih.gov

The table below summarizes the performance of an imidazoline-aminophenol-copper catalyst in two key asymmetric reactions, highlighting the high levels of enantioselectivity achieved.

| Reaction | Substrates | Catalyst Loading (mol%) | Solvent | Enantiomeric Excess (ee) (%) |

| Henry Reaction | Benzaldehyde (B42025), Nitromethane | Not specified | Not specified | 95 |

| Friedel-Crafts Alkylation | Indole, Nitroalkene | Not specified | Not specified | up to 83 |

Overview of (R)-2-(1-Aminoethyl)phenol Hydrochloride as a Research Scaffold

This compound, with its defined stereochemistry and bifunctional nature, represents a valuable and versatile chiral building block, or scaffold, for the synthesis of more complex molecular architectures. tcichemicals.com Its structure combines a robust phenolic ring with a chiral ethylamine (B1201723) side chain, providing distinct points for chemical modification. The primary amine and the phenolic hydroxyl group can be selectively functionalized, allowing for the systematic construction of new chiral ligands, auxiliaries, and probes.

The utility of this scaffold is prominently seen in the development of custom-designed molecules for specific applications in asymmetric synthesis and analysis. As mentioned previously, the free base form, (R)-2-(1-aminoethyl)phenol, is the precursor to the thiourea-based chiral solvating agent that effectively differentiates amino acid enantiomers. nih.gov The synthesis involves a straightforward reaction between the amine functionality of the aminophenol and benzoyl isothiocyanate, demonstrating the ease with which this scaffold can be elaborated. nih.gov

Furthermore, the general structure of 2-aminoalkylphenols is foundational in the creation of ligands for homogeneous catalysis. derpharmachemica.comresearchgate.net By modifying the amino and hydroxyl groups, and by introducing various substituents on the aromatic ring, researchers can fine-tune the steric and electronic properties of the resulting ligands. This modularity is crucial for optimizing catalyst performance for a specific chemical transformation, such as the addition of dialkylzinc reagents to aldehydes or the reduction of ketones. researchgate.net The development of libraries of ligands, such as the imidazoline-aminophenols, often starts from simple chiral aminophenol scaffolds. nih.gov These libraries are then screened in high-throughput experiments to identify the optimal ligand-metal combination for a desired reaction, accelerating the discovery of new and efficient asymmetric catalysts. tcichemicals.com

Historical Context of Chiral Auxiliary Development Related to Amino-Phenolic Structures

The concept of using a temporary chiral group to control the stereochemical outcome of a reaction—the principle of the chiral auxiliary—has been a cornerstone of asymmetric synthesis for decades. The pioneering work in this area dates back to the 1970s, with notable contributions from chemists like E.J. Corey, who utilized camphor-derived auxiliaries to induce asymmetry in Diels-Alder reactions. wikipedia.orgnumberanalytics.com This foundational work established a powerful strategy: covalently attaching a readily available, enantiopure molecule to a prochiral substrate to direct the formation of a specific stereoisomer. After the reaction, the auxiliary can be cleaved and ideally recycled. wikipedia.org

Over the years, a diverse array of chiral auxiliaries has been developed, many derived from the "chiral pool" of naturally occurring, inexpensive molecules like amino acids, terpenes, and carbohydrates. numberanalytics.comresearcher.life Among the most successful and widely used are the oxazolidinone auxiliaries, popularized by David A. Evans. These are typically synthesized from chiral amino alcohols, which share a structural kinship with aminophenols in that they possess both an amino and a hydroxyl group. nih.gov The success of these systems in controlling the stereochemistry of aldol (B89426) and alkylation reactions provided a strong impetus for the exploration of other structures containing similar 1,2-aminoalcohol motifs.

The development of chiral ligands based on aminophenolic structures for transition-metal-catalyzed reactions represents a parallel and synergistic evolution. Early work on catalytic asymmetric hydrogenation by William S. Knowles, which earned him a share of the 2001 Nobel Prize in Chemistry, demonstrated the power of chiral phosphine (B1218219) ligands complexed to rhodium. uclm.es This spurred the development of a vast number of chiral ligands designed to create a specific asymmetric environment around a metal center. Aminophenol-based ligands became attractive candidates due to their straightforward synthesis and their ability to form stable chelate complexes with a variety of transition metals. derpharmachemica.comresearchgate.net The combination of a hard oxygen donor (from the phenol) and a softer nitrogen donor (from the amine) allows for effective coordination to metal ions, while the chiral center on the aminoethyl side chain imparts the necessary stereochemical bias. The exploration of these ligands has grown from early proof-of-concept studies to the development of sophisticated, highly effective catalytic systems for a broad range of chemical transformations. derpharmachemica.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(1R)-1-aminoethyl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6(9)7-4-2-3-5-8(7)10;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEJZMDAOOGQQP-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Synthetic Methodologies for R 2 1 Aminoethyl Phenol and Its Precursors

Biocatalytic Approaches to Chiral Aminoethylphenols

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to its high enantioselectivity and environmentally friendly reaction conditions. rsc.orgresearchgate.net Enzymes, particularly transaminases, are well-suited for the asymmetric synthesis of aminoethylphenols from prochiral ketone precursors. scispace.comnih.gov

Enzymatic Transamination of Ketone Precursors for Enantiomerically Pure Products

The asymmetric synthesis of (R)-2-(1-Aminoethyl)phenol can be effectively achieved through the enzymatic transamination of the corresponding prochiral ketone, 2'-hydroxyacetophenone (B8834). hmdb.canih.gov This biotransformation is typically catalyzed by (R)-selective ω-transaminases (ω-TAs), which are enzymes capable of transferring an amino group from a donor molecule to a ketone acceptor with a high degree of stereoselectivity. nih.gov

The process involves screening a library of transaminases to identify an enzyme with high activity and selectivity towards the 2'-hydroxyacetophenone substrate. In a typical reaction, the ketone is incubated with the selected ω-TA in the presence of an amino donor, such as L-alanine or isopropylamine. The enzyme facilitates the transfer of the amino group to the ketone, creating the new chiral center with a specific spatial orientation, leading to the desired (R)-enantiomer. This method has been successfully applied to produce structurally similar compounds, like (R)-2-(1-aminoethyl)-4-fluorophenol, with conversions of approximately 50% and an enantiomeric excess (e.e.) of up to 100%. nih.gov

Table 1: Key Parameters in the Biocatalytic Transamination of Prochiral Ketones

| Parameter | Description | Example Finding | Source |

|---|---|---|---|

| Enzyme | (R)-selective ω-transaminase (ω-TA) | A library of 21 (R)-enantioselective enzymes was screened for the synthesis of a fluorinated analog. | nih.gov |

| Substrate | Prochiral Ketone | 2'-Hydroxyacetophenone | hmdb.canih.gov |

| Amino Donor | Provides the amine group | L-Alanine, Isopropylamine | dovepress.com |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | PLP is an essential cofactor for transaminase activity. | dovepress.com |

| Product | Chiral Amine | (R)-2-(1-Aminoethyl)phenol | bldpharm.com |

| Enantioselectivity | High (up to 100% e.e.) | The synthesis of an analog achieved up to 100% enantiomeric excess. | nih.gov |

Optimization of Biocatalyst Systems for Stereochemical Control

One significant challenge is the unfavorable reaction equilibrium that can limit product conversion. nih.gov This can be addressed by employing process-based strategies such as using a large excess of the amino donor or removing the ketone byproduct (e.g., acetone (B3395972) when using isopropylamine) to drive the reaction towards the product side. dovepress.com Another advanced approach involves the use of "smart" diamine donors, like 1,5-diaminopentane, which cyclize upon deamination, making the reverse reaction impossible. dovepress.com

Table 2: Strategies for Optimization of Transaminase Biocatalysis

| Strategy | Method | Purpose | Source |

|---|---|---|---|

| Equilibrium Shift | Use of excess amino donor; Removal of ketone byproduct | Overcome unfavorable reaction equilibrium and increase product yield. | dovepress.com |

| "Smart" Donors | Use of diamine donors that cyclize after reaction | Prevent the reverse reaction, driving the synthesis to completion. | dovepress.com |

| Enzyme Stability | Immobilization of the transaminase on a solid support | Enhance enzyme stability and facilitate catalyst reuse. | dovepress.com |

| Cofactor Management | Coupled reactions for in-situ cofactor recycling | Reduce costs associated with the expensive PLP cofactor. | dovepress.com |

| Process Parameters | Optimization of pH, temperature, and cosolvents | Maximize enzyme activity and stability for higher conversion rates. | nih.gov |

Asymmetric Catalytic Routes

Asymmetric catalysis using chiral metal complexes or organic molecules provides a powerful alternative to biocatalysis for the synthesis of enantiopure compounds. These methods offer broad substrate scope and predictable stereochemical control.

Chiral Ligand-Mediated Reductions for Stereocontrol

A prominent strategy for synthesizing chiral amines is the asymmetric reduction of a prochiral precursor, such as a ketone or an imine, using a chiral catalyst. Asymmetric hydrogenation, in particular, is a highly efficient method. This process involves the use of a transition metal, such as iridium, rhodium, or ruthenium, complexed with a chiral ligand.

For the synthesis of (R)-2-(1-Aminoethyl)phenol, a potential route involves the asymmetric hydrogenation of an imine formed from 2'-hydroxyacetophenone. The stereochemical outcome of the reduction is controlled by the chiral ligand coordinated to the metal center, which creates a chiral environment around the substrate. Highly effective catalyst systems, such as those based on iridium and chiral ferrocenyl P,N ligands, have been developed for the asymmetric hydrogenation of related β-amino ketones, achieving excellent yields (98-99%) and enantioselectivities (>99% e.e.). nih.gov This approach provides a direct and highly efficient pathway to the desired chiral amine. nih.gov

Diastereoselective Synthetic Strategies for Chiral Intermediates

Diastereoselective synthesis relies on the influence of a pre-existing stereocenter within a molecule to direct the formation of a new chiral center. This strategy results in the formation of diastereomers, which have different physical properties and can often be separated by standard techniques like chromatography or crystallization.

In the context of synthesizing (R)-2-(1-Aminoethyl)phenol, this could involve reacting a precursor of 2'-hydroxyacetophenone with a chiral reagent to form an intermediate containing a stereocenter. For example, a chiral amine could be used to form a chiral enamine or imine intermediate from the ketone precursor. Subsequent reaction, such as reduction of the imine, would proceed under the stereochemical direction of the existing chiral center, leading preferentially to one diastereomer. researchgate.net This diastereomer can then be isolated and the directing chiral group removed to yield the final enantiomerically enriched product. This principle has been effectively used in the synthesis of various chiral amines and their derivatives. researchgate.netresearchgate.net

Application of Chiral Auxiliaries in Enantioselective Synthesis

A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to control the stereochemistry of a subsequent reaction. wikipedia.orgnumberanalytics.com The general methodology involves three key steps: covalent attachment of the auxiliary to the substrate, a diastereoselective reaction that creates the new stereocenter under the influence of the auxiliary, and finally, cleavage of the auxiliary to release the enantiomerically pure product and ideally recover the auxiliary for reuse. wikipedia.orgscielo.org.mx

This strategy is widely applicable in asymmetric synthesis. researchgate.net For the synthesis of (R)-2-(1-Aminoethyl)phenol, one could attach a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, to an acetyl group precursor. wikipedia.org For instance, an N-acyl Evans oxazolidinone could undergo a diastereoselective reaction, such as an aldol (B89426) reaction or alkylation, to install the desired stereochemistry. nih.gov Alternatively, a practical approach involves condensing 2'-hydroxyacetophenone with a chiral amine auxiliary, like (S)-1-phenylethylamine, to form a chiral imine. The subsequent diastereoselective reduction of this imine, followed by hydrogenolysis to remove the auxiliary, would yield the target (R)-amine. The use of pseudoephedrine as a chiral auxiliary has proven effective in the high-yield, high-selectivity synthesis of related chiral 1,2-amino alcohols. researchgate.net

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Auxiliary Type | Typical Application | Source |

|---|---|---|---|

| Evans Auxiliaries | Oxazolidinones | Asymmetric aldol reactions, alkylations, and acylations. | nih.gov |

| Pseudoephedrine | Amino Alcohol | Asymmetric alkylation of amides to produce chiral carboxylic acids and ketones. | wikipedia.org |

| SAMP/RAMP | Hydrazines | Asymmetric alkylation of aldehydes and ketones. | - |

| Camphorsultam | Sulfonamide | Asymmetric Diels-Alder reactions, aldol reactions, and alkylations. | - |

| 8-Phenylmenthol | Terpenoid Alcohol | Asymmetric synthesis via enolate reactions. | wikipedia.org |

Classical Chemical Synthesis Pathways with Emphasis on Stereoselectivity

The synthesis of enantiomerically pure compounds such as (R)-2-(1-Aminoethyl)phenol is a critical task in pharmaceutical and chemical research. Classical chemical methods to achieve high stereoselectivity primarily fall into two categories: the asymmetric synthesis from prochiral precursors and the resolution of racemic mixtures.

Asymmetric Synthesis via Catalytic Reduction

One of the most direct methods for preparing enantiopure β-amino alcohols is the asymmetric reduction of a corresponding prochiral ketone. For (R)-2-(1-Aminoethyl)phenol, the logical precursor is 2'-hydroxyacetophenone. The synthesis involves the stereoselective reduction of the ketone group to a hydroxyl group, which is then converted to the amine.

A prominent strategy involves asymmetric transfer hydrogenation. This reaction often utilizes a chiral catalyst, typically a transition metal complexed with a chiral ligand, to deliver hydrogen from a source like 2-propanol or formic acid to the ketone in a stereocontrolled manner. For instance, ruthenium catalysts paired with chiral diamine ligands, such as those derived from (1S,2S)-1,2-diphenylethylenediamine (DPEN), are effective for the asymmetric reduction of various acetophenone (B1666503) derivatives, achieving excellent yields and high enantiomeric excess (ee). pku.edu.cn

The general reaction scheme proceeds as follows:

Preparation of the Precursor : The synthesis begins with 2'-hydroxyacetophenone, a readily available commercial starting material.

Asymmetric Reduction : The ketone is reduced using a chiral catalyst system. A representative system might involve a Ruthenium(II) catalyst, such as [RuCl₂(p-cymene)]₂, and a chiral ligand like (1S, 2S)-DPEN in the presence of a hydrogen source (e.g., isopropanol) and a base. The choice of the ligand's chirality ((1S,2S) vs. (1R,2R)) dictates whether the (S) or (R)-alcohol is predominantly formed. To obtain the (R)-alcohol precursor for (R)-2-(1-Aminoethyl)phenol, the appropriately selected chiral ligand is crucial.

Conversion to Amine : The resulting chiral alcohol, (R)-1-(2-hydroxyphenyl)ethanol, can then be converted to the target amine. This often requires activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or an azide (B81097) followed by reduction.

Chiral Resolution of Racemic 2-(1-Aminoethyl)phenol

Chiral resolution is a robust, traditional technique used to separate a racemic mixture (a 50:50 mixture of both enantiomers) into its constituent enantiomers. wikipedia.org This method is particularly useful when a direct asymmetric synthesis is not feasible or is low-yielding. The most common approach for resolving chiral amines is through the formation of diastereomeric salts. wikipedia.org

The process for resolving racemic 2-(1-Aminoethyl)phenol is as follows:

Racemate Synthesis : First, a racemic mixture of 2-(1-Aminoethyl)phenol is synthesized, for example, by the reductive amination of 2'-hydroxyacetophenone.

Diastereomeric Salt Formation : The racemic amine is reacted with an enantiomerically pure chiral acid, known as a resolving agent. For basic compounds like amines, chiral carboxylic acids such as (+)-tartaric acid or its derivatives (e.g., O,O'-dibenzoyl-D-tartaric acid) are commonly employed. google.comgoogle.comnih.gov The reaction of the (R)- and (S)-amines with a single enantiomer of the chiral acid (e.g., D-tartaric acid) produces a pair of diastereomeric salts: [(R)-amine·(D)-acid] and [(S)-amine·(D)-acid].

Fractional Crystallization : Diastereomers, unlike enantiomers, have different physical properties, including solubility in a given solvent. wikipedia.org By carefully selecting the solvent, one of the diastereomeric salts can be induced to crystallize preferentially while the other remains dissolved. quora.com

Separation and Liberation : The crystallized salt is separated by filtration. The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving acid and liberate the free, enantiomerically enriched amine. A similar workup of the remaining solution (the mother liquor) can yield the other enantiomer.

The efficiency of this process depends heavily on the choice of resolving agent and the crystallization solvent, often requiring significant empirical optimization. wikipedia.org

Methodological Aspects of Enantiomeric Purity Analysis in Synthetic Products

Determining the enantiomeric purity, typically expressed as enantiomeric excess (ee), is a critical step to validate the success of an enantioselective synthesis or chiral resolution. Several analytical techniques are employed for this purpose, with chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. mdpi.com The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

Principle : The CSP creates a chiral environment within the column. As the enantiomeric mixture passes through, transient diastereomeric complexes are formed between the analytes and the CSP. The differing stability of these complexes for each enantiomer results in their separation.

Stationary Phases : Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are very common for the separation of chiral amines and their derivatives. mdpi.comresearchgate.net

Mobile Phases : The choice of mobile phase is crucial for achieving good resolution. For chiral amines, normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., acetonitrile/methanol) are often used, frequently with acidic or basic additives (like trifluoroacetic acid or diethylamine) to improve peak shape and resolution. mdpi.comchromatographyonline.com

Detection : A standard UV detector is typically sufficient for aromatic compounds like 2-(1-Aminoethyl)phenol.

Chiral Gas Chromatography (GC)

For volatile or semi-volatile compounds, chiral GC is an effective alternative. chromatographyonline.com Chiral amines often require derivatization to increase their volatility and improve chromatographic performance. nih.govnih.gov

Principle : Similar to HPLC, chiral GC uses a column coated with a chiral stationary phase to separate enantiomers. Cyclodextrin derivatives are the most common type of CSP used in chiral GC. chromatographyonline.comwiley.com

Derivatization : Amines are typically derivatized before analysis to block the polar N-H group, reducing peak tailing and improving volatility. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine to a trifluoroacetamide. nih.govwiley.com

Analysis : The derivatized sample is injected into the GC, and the enantiomers are separated on the chiral column and detected, typically by a Flame Ionization Detector (FID). The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess without requiring physical separation of the enantiomers. This is achieved by converting the enantiomers into diastereomers (either covalently or non-covalently), which are distinguishable in the NMR spectrum. rsc.org

Chiral Derivatizing Agents (CDAs) : The analyte is reacted with an enantiomerically pure CDA to form a covalent bond, resulting in a pair of diastereomers. These diastereomers will exhibit distinct chemical shifts in their ¹H, ¹³C, or other relevant NMR spectra, allowing for quantification by integrating the signals. researchgate.net

Chiral Solvating Agents (CSAs) : The analyte is simply mixed with an enantiomerically pure CSA in the NMR tube. rsc.org The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer through interactions like hydrogen bonding or π-π stacking. acs.org This association creates a different magnetic environment for each enantiomer, leading to the splitting of certain NMR signals. The relative integration of these split signals corresponds to the enantiomeric ratio. rsc.orgacs.org For chiral amines, common CSAs include BINOL (1,1'-bi-2-naphthol) derivatives or chiral acids. rsc.org

The following table summarizes and compares these analytical methodologies for determining the enantiomeric purity of chiral aromatic amines.

Table of Mentioned Chemical Compounds

Advanced Spectroscopic Characterization and Structural Elucidation of R 2 1 Aminoethyl Phenol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Intermolecular Interactions

NMR spectroscopy is a premier technique for the analysis of chiral compounds. By using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), it is possible to create a diastereomeric environment in the NMR tube, leading to the differentiation of NMR signals for enantiomers. nih.gov Systems derived from (R)-2-(1-Aminoethyl)phenol have been shown to be highly effective in this regard.

¹H NMR is a powerful method for observing chiral recognition, where the interaction between a chiral host and enantiomeric guest molecules results in distinct chemical shifts for the corresponding protons. A thiourea (B124793) derivative of 2-[(1R)-1-aminoethyl]phenol has been successfully employed as a CSA for the enantiodiscrimination of N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids. nih.govacs.org

In these studies, significant chemical shift nonequivalence (ΔΔδ), the difference in the chemical shifts of corresponding protons in the two enantiomers, was observed. nih.gov For instance, in the presence of the 2-[(1R)-1-aminoethyl]phenol-derived CSA, very high nonequivalences of up to 0.2 ppm were measured in the ¹H NMR spectra of amino acid enantiomers. nih.govacs.org A robust and consistent correlation was established between the absolute configuration of the amino acid and the relative position of its ¹H NMR signals. Notably, the para and ortho protons of the N-DNB moiety on the amino acid consistently displayed higher frequency shifts (downfield) for the (R)-enantiomers compared to the (S)-enantiomers. mdpi.comnih.govresearchgate.net This reliable trend allows the CSA to function as a chiral sensor for assigning the absolute configuration of these substrates. mdpi.comnih.gov The efficiency of this enantiodifferentiation is often enhanced by the presence of an achiral base additive, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which helps to solubilize the analyte and mediate the intermolecular interactions necessary for chiral recognition. nih.govacs.orgmdpi.com

| Analyte (N-DNB Amino Acid) | Proton Monitored | Observed Nonequivalence (ΔΔδ in ppm) | Relative Shift of (R)-Enantiomer |

|---|---|---|---|

| N-DNB-Phenylalanine | DNB ortho-H | 0.129 | Downfield |

| N-DNB-Phenylalanine | DNB para-H | 0.088 | Downfield |

| N-DNB-Phenylalanine | Methine (α-H) | 0.034 | Upfield |

| N-DNB-Leucine | DNB ortho-H | 0.198 | Downfield |

| N-DNB-Leucine | DNB para-H | 0.121 | Downfield |

The utility of (R)-2-(1-Aminoethyl)phenol-based systems extends to ¹³C NMR and heteronuclear NMR spectroscopy, which often provide larger chemical shift dispersions and simpler spectra compared to ¹H NMR. mdpi.com When the thiourea derivative of 2-[(1R)-1-aminoethyl]phenol was used as a CSA, exceptionally large ¹³C NMR nonequivalences were recorded for the enantiomers of N-DNB amino acids. nih.govmdpi.com

Remarkably high ΔΔδ values were measured for several key carbon atoms. mdpi.com For example, the quaternary carbons of the N-DNB moiety bonded to the nitro groups (C-NO₂) exhibited nonequivalences in the range of 0.138–0.360 ppm. mdpi.com Similarly, the amide carbonyl (CONH) and carboxyl (COOH) carbons showed large separations of 0.183–0.403 ppm and 0.266–0.436 ppm, respectively. mdpi.com The methine carbon at the chiral center (CH-α) also displayed significant nonequivalence (0.102–0.267 ppm). mdpi.com A consistent trend was observed: while the C-NO₂ carbons of the (R)-enantiomers resonated at a higher frequency, an inverse correlation was found for the carboxyl, amide carbonyl, and methine carbons, where the signals for the (R)-enantiomers appeared at a lower frequency (upfield). mdpi.comnih.govresearchgate.net

While specific applications of other heteronuclei for (R)-2-(1-Aminoethyl)phenol are not detailed in the literature, the use of high-sensitivity nuclei like ¹⁹F and ³¹P is a common and effective strategy in chiral analysis to achieve clear signal separation without complex splitting patterns. nih.govmdpi.comnih.gov

| Carbon Atom | Observed Nonequivalence Range (ΔΔδ in ppm) | Relative Shift Trend for (R)-Enantiomer |

|---|---|---|

| Quaternary Carbons (C-NO₂) | 0.138 – 0.360 | Higher Frequency (Downfield) |

| Amide Carbonyl (CONH) | 0.183 – 0.403 | Lower Frequency (Upfield) |

| Carboxyl Carbon (COOH) | 0.266 – 0.436 | Lower Frequency (Upfield) |

| Methine Carbon (CH-α) | 0.102 – 0.267 | Lower Frequency (Upfield) |

Two-dimensional NMR techniques, particularly those that detect through-space interactions like Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for elucidating the three-dimensional structure of the diastereomeric complexes (solvates) formed in solution.

ROESY experiments have been instrumental in deciphering the chiral discrimination mechanism of the 2-[(1R)-1-aminoethyl]phenol-based CSA system. nih.gov By analyzing the intermolecular dipolar interactions (ROEs) between the CSA and the separate enantiomers of an N-DNB amino acid, the geometry of the diastereomeric solvates was determined. acs.org The ROE patterns revealed that the achiral base, DABCO, acts as a molecular bridge, connecting the carboxyl group of the amino acid to the hydrogen bond donor/acceptor sites of the CSA. nih.govacs.org Furthermore, the analysis confirmed the presence of π–π stacking interactions between the electron-rich phenolic ring of the CSA and the electron-deficient 3,5-dinitrobenzoyl moiety of the amino acid. nih.govacs.org These detailed structural insights from ROESY data explain how the different enantiomers interact spatially with the chiral solvating agent, leading to the observed differences in their NMR spectra. nih.gov

Vibrational Spectroscopy Studies of Molecular Structure

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These methods are highly sensitive to functional groups, bonding, and molecular conformation, providing a detailed "fingerprint" of the compound's structure. researchgate.net

FT-IR spectroscopy is an essential tool for identifying functional groups and studying hydrogen-bonding interactions in (R)-2-(1-Aminoethyl)phenol hydrochloride. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts: the phenol (B47542) group, the protonated amine, and the aromatic ring.

The hydroxyl group (-OH) of the phenol gives rise to a characteristic O-H stretching vibration. In the absence of hydrogen bonding, this appears as a sharp band around 3600 cm⁻¹. libretexts.org However, due to strong intermolecular and potentially intramolecular hydrogen bonding, this band is typically observed as a broad absorption in the 3100-3500 cm⁻¹ region. libretexts.orged.govnajah.edu The C-O stretching vibration of the phenol group results in a strong band typically found in the 1220-1280 cm⁻¹ range. nih.gov

The primary amine, present as an ammonium (B1175870) hydrochloride salt (-NH₃⁺), will exhibit N-H stretching bands, usually appearing as a broad, complex absorption between 2400 and 3200 cm⁻¹, often overlapping with the O-H stretch. The aromatic ring will produce characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.org The substitution pattern on the benzene (B151609) ring can be inferred from the out-of-plane C-H bending bands in the 690-900 cm⁻¹ range. libretexts.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch (H-bonded) | Phenol -OH | 3100 - 3500 (Broad) | Position and width are highly sensitive to hydrogen bonding. libretexts.orged.gov |

| N-H Stretch | Ammonium -NH₃⁺ | 2400 - 3200 (Broad) | Overlaps with O-H stretch. |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Typically sharp peaks of medium intensity. |

| Aliphatic C-H Stretch | -CH₃, -CH | 2850 - 3000 | Stretching vibrations of the ethyl group. |

| N-H Bend | Ammonium -NH₃⁺ | 1500 - 1600 | Asymmetric and symmetric bending modes. |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Multiple bands characteristic of the aromatic ring. libretexts.org |

| C-O Stretch | Phenol C-O | 1220 - 1280 | Strong intensity band. nih.gov |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that change the molecule's dipole moment, Raman spectroscopy detects vibrations that alter its polarizability. researchgate.net This makes Raman particularly effective for analyzing symmetric vibrations and nonpolar bonds, such as the C=C bonds of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of (R)-2-(1-Aminoethyl)phenol systems in the ultraviolet-visible (UV-Vis) region is primarily determined by the phenolic chromophore. The benzene ring conjugated with the hydroxyl group's lone pair of electrons gives rise to characteristic electronic transitions, specifically π → π* transitions. Phenol itself typically exhibits two main absorption bands in the UV region. The introduction of the (R)-1-aminoethyl substituent, an auxochrome, is expected to modulate these transitions, causing shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

The electronic spectra of phenolic compounds are sensitive to the molecular environment, particularly solvent polarity and the pH of the solution. nih.gov These environmental factors can alter the energy levels of the ground and excited states, leading to observable shifts in the absorption bands.

Detailed Research Findings

While specific experimental UV-Vis data for this compound is not extensively documented in the reviewed literature, its spectral behavior can be reliably inferred from comprehensive studies on phenol and its derivatives. The primary electronic transitions in the phenol moiety are the π → π* transitions originating from the aromatic ring. The long-wavelength absorption band in phenol is attributed to a single ππ* electronic transition. researchgate.net In neutral aqueous solutions, phenol shows an absorption maximum around 270 nm, with a more intense band at shorter wavelengths. bgu.ac.il

The aminoethyl group attached to the benzene ring acts as an auxochrome, which can lead to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom, although this effect is mediated by the insulating ethyl group.

Influence of Solvent Polarity

The choice of solvent can significantly influence the UV-Vis absorption spectrum. Solvents can interact with the solute through various mechanisms, including hydrogen bonding, which can alter the energy of the electronic states. youtube.comslideshare.net For phenolic compounds, polar protic solvents like methanol (B129727) or water can form hydrogen bonds with both the hydroxyl and amino groups. This interaction typically stabilizes the ground state more than the excited state, which can lead to a hypsochromic (blue) shift for n→π* transitions and a bathochromic (red) shift for π→π* transitions. Studies on similar molecules, such as 2-aminophenol, have demonstrated these solvatochromic behaviors when comparing spectra in polar protic (methanol) and aprotic (DMSO) solvents. researchgate.netresearchgate.net

The table below illustrates the typical solvent effects on the absorption maxima of the parent phenol chromophore.

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Phenol | Water | 270 | bgu.ac.il |

| Phenol | Methanol | 275 | researchgate.net |

| Phenol | Methanol (50/50 v/v) | 272.5 | nih.gov |

| 2-Aminophenol | Methanol | 287 | researchgate.net |

| 2-Aminophenol | DMSO | 299 | researchgate.net |

Influence of pH

The pH of the aqueous solution is a critical factor affecting the UV-Vis spectrum of (R)-2-(1-Aminoethyl)phenol due to its acidic phenolic proton and the basic amino group. Changes in pH alter the ionization state of the molecule, leading to significant spectral shifts. acs.orgnih.gov

At acidic to neutral pH, the hydroxyl group remains protonated (-OH). As the pH increases into the alkaline range, the phenolic proton dissociates, forming the phenolate (B1203915) anion (-O⁻). This deprotonation extends the conjugated π-electron system, as the lone pairs on the phenolate oxygen are more available for delocalization into the aromatic ring. bgu.ac.il This increased conjugation lowers the energy gap between the π and π* orbitals, resulting in a pronounced bathochromic shift. For phenol, the absorption maximum shifts from approximately 270 nm in its acidic form to about 286-287 nm for the phenolate anion in a basic medium. bgu.ac.il This pH-dependent shift is a characteristic feature of phenolic compounds. nih.govrsc.org The stability of many phenolic compounds is greater in acidic conditions compared to alkaline environments. researchgate.net

The table below summarizes the characteristic effect of pH on the absorption maximum of phenol, which serves as a model for the (R)-2-(1-Aminoethyl)phenol system.

| Compound State | pH Condition | λmax (nm) | Reference |

|---|---|---|---|

| Phenol (Acid form) | pH = 6.0 | 270 | bgu.ac.il |

| Phenolate (Base form) | pH = 12.0 | 286 | bgu.ac.il |

Computational Chemistry and Theoretical Investigations of R 2 1 Aminoethyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Spectra Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (R)-2-(1-Aminoethyl)phenol, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating its molecular geometry, electronic properties, and vibrational frequencies. nih.gov

The electronic structure of aminophenols is characterized by the interplay between the electron-donating amino (-NH2) and hydroxyl (-OH) groups and the aromatic phenyl ring. DFT studies on related aminophenol derivatives reveal that the highest occupied molecular orbital (HOMO) is typically localized over the phenol (B47542) ring and the nitrogen and oxygen atoms, indicating these are the primary sites for electron donation. rjpn.org The lowest unoccupied molecular orbital (LUMO), conversely, is distributed over the aromatic ring, signifying its capacity to accept electrons. rjpn.org The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. rjpn.org

Vibrational spectra, including infrared (IR) and Raman, can be accurately predicted using DFT calculations. nih.gov By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. For aminophenol derivatives, characteristic vibrational modes include O-H and N-H stretching, C-N and C-O stretching, and various aromatic ring vibrations. nih.govresearchgate.net The presence of intramolecular hydrogen bonding between the ortho-positioned hydroxyl and aminoethyl groups significantly influences the frequencies of the O-H and N-H stretching modes. bohrium.comresearchgate.net

Below is a representative table of predicted vibrational frequencies for key functional groups in an aminophenol structure, based on DFT calculations of similar molecules.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic Hydroxyl | ~3600 (free), ~3400 (H-bonded) |

| N-H Stretch | Amino | ~3400-3500 (asymmetric), ~3300-3400 (symmetric) |

| C-H Stretch | Aromatic | ~3000-3100 |

| C-H Stretch | Aliphatic | ~2850-2950 |

| C=C Stretch | Aromatic Ring | ~1450-1600 |

| C-O Stretch | Phenolic | ~1200-1260 |

| C-N Stretch | Aminoethyl | ~1020-1250 |

Note: These values are illustrative and based on DFT calculations of analogous aminophenol compounds. The exact frequencies for (R)-2-(1-Aminoethyl)phenol hydrochloride may vary.

Molecular Electrostatic Potential (MEP) Analysis for Predicting Reactive Sites and Intermolecular Interactions

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For an aminophenol molecule, the MEP analysis typically reveals a region of significant negative potential around the oxygen atom of the hydroxyl group and, to a lesser extent, the nitrogen atom of the amino group, due to their high electronegativity and the presence of lone pairs of electrons. researchgate.netnih.gov These sites are therefore predicted to be the primary centers for electrophilic attack and for forming hydrogen bonds as acceptors. researchgate.net

Conversely, the hydrogen atoms of the hydroxyl and amino groups, as well as the aromatic protons, exhibit positive electrostatic potential, making them susceptible to nucleophilic attack and capable of acting as hydrogen bond donors. The hydrochloride salt form of (R)-2-(1-Aminoethyl)phenol would feature a protonated amino group (-NH3+), which would present a significant region of positive electrostatic potential, enhancing its role as a hydrogen bond donor.

The MEP surface provides a comprehensive picture of the molecule's reactive behavior and is crucial for understanding intermolecular interactions, such as those involved in solvent effects, molecular recognition, and crystal packing. researchgate.net

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions within the Molecule

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. This analysis provides quantitative insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.net

In (R)-2-(1-Aminoethyl)phenol, a key intramolecular interaction is the hydrogen bond between the ortho-hydroxyl group and the aminoethyl group's nitrogen atom. bohrium.comnih.gov NBO analysis can quantify the strength of this interaction by calculating the second-order perturbation energy, E(2), associated with the delocalization of electron density from the nitrogen lone pair (donor NBO) to the antibonding orbital of the O-H bond (acceptor NBO). mdpi.com A higher E(2) value indicates a stronger interaction. researchgate.net

Below is a table illustrating typical donor-acceptor interactions and their stabilization energies as determined by NBO analysis for a molecule with intramolecular hydrogen bonding similar to (R)-2-(1-Aminoethyl)phenol.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) | σ* (O-H) | 2.0 - 5.0 | Intramolecular Hydrogen Bond |

| LP (O) | π* (C=C) | 15.0 - 25.0 | Resonance/Hyperconjugation |

| π (C=C) | π* (C=C) | 18.0 - 22.0 | Aromatic Delocalization |

Note: LP denotes a lone pair orbital. E(2) values are representative and sourced from studies on analogous systems. mdpi.com

Conformational Analysis and Stereochemical Modeling of Chiral Aminophenol Systems

The biological activity and interaction of chiral molecules are highly dependent on their three-dimensional structure. Conformational analysis of (R)-2-(1-Aminoethyl)phenol is crucial for understanding its preferred spatial arrangement. The flexibility of the aminoethyl side chain allows for multiple possible conformations (rotamers).

Theoretical modeling, often initiated with molecular mechanics and refined with DFT, is used to identify the low-energy conformers and the transition states connecting them. nih.gov For molecules like (R)-2-(1-Aminoethyl)phenol, the key dihedral angles determining the conformation are those around the C(phenyl)-C(ethyl) and C(ethyl)-N bonds.

Stereochemical modeling specifically for the (R)-enantiomer defines the absolute configuration at the chiral center. This fixed stereochemistry, in turn, influences the relative energies of the different conformers and dictates how the molecule presents its functional groups for intermolecular interactions.

Theoretical Studies on Enantiodiscrimination Mechanisms in Chiral Recognition Processes

(R)-2-(1-Aminoethyl)phenol and its derivatives have been successfully used as chiral solvating agents (CSAs) in nuclear magnetic resonance (NMR) spectroscopy for the enantiodiscrimination of racemic analytes. nih.gov Computational studies are vital for understanding the underlying mechanisms of this chiral recognition at the molecular level.

Theoretical models, often combining DFT calculations with molecular dynamics, are used to investigate the diastereomeric complexes formed between the chiral host ((R)-2-(1-Aminoethyl)phenol derivative) and the two enantiomers of the chiral guest molecule. researchgate.net The enantiodiscrimination arises from differences in the stability and geometry of these diastereomeric complexes. researchgate.net

These studies focus on identifying the specific non-covalent interactions responsible for chiral recognition, which typically include:

Hydrogen bonding: Differences in the strength and geometry of hydrogen bonds between the host and each guest enantiomer are often a primary source of discrimination.

π-π stacking: Interactions between the aromatic rings of the host and guest can differ for the two enantiomers.

Steric hindrance: One enantiomer may fit more favorably into the chiral pocket of the host, while the other experiences steric repulsion.

By calculating the interaction energies of the diastereomeric complexes, computational models can predict which enantiomer will bind more strongly, corroborating experimental NMR findings. nih.gov These theoretical investigations provide a detailed picture of the forces driving enantiodiscrimination and are essential for the rational design of new and more effective chiral selectors. nih.gov

Applications As Chiral Solvating Agents Csas in Enantiodiscrimination by Nmr Spectroscopy

Derivatization of (R)-2-(1-Aminoethyl)phenol to Form Effective Chiral Solvating Agents (e.g., Thiourea (B124793) Derivatives)

To enhance its efficacy as a CSA, (R)-2-(1-Aminoethyl)phenol is often derivatized. A particularly effective and widely studied modification is its reaction with benzoyl isothiocyanate. nih.govacs.org This quantitative reaction selectively targets the amino group to form a thiourea derivative, often referred to as 1-TU in scientific literature. nih.govmdpi.com This derivatization introduces a thiourea moiety which, in conjunction with the existing phenolic hydroxyl group, creates a flexible, pocket-like structure capable of engaging in multiple points of interaction with a chiral substrate. nih.gov The resulting thiourea derivative is highly effective for the enantiodiscrimination of amino acid derivatives, especially those protected with an N-3,5-dinitrobenzoyl (DNB) group. nih.govacs.org The presence of the DNB group on the amino acid is crucial for achieving significant differentiation in the NMR signals of the enantiomers when using this specific CSA. nih.govacs.org

Mechanism of Chiral Discrimination in Diastereomeric Solvates

The ability of a CSA to distinguish between enantiomers relies on the formation of transient, diastereomeric complexes, or solvates, in solution. These diastereomeric solvates have different physicochemical properties, which translate into distinct NMR signals for each enantiomer. The discrimination mechanism for thiourea derivatives of (R)-2-(1-Aminoethyl)phenol involves a combination of specific intermolecular forces and the mediating effect of achiral additives.

The formation and stability of the diastereomeric solvates are governed by a network of noncovalent interactions. Research indicates that the electron-rich phenolic aromatic ring of the CSA engages in π-π stacking interactions with the electron-deficient 3,5-dinitrobenzoyl (DNB) moiety of the amino acid substrate. nih.govacs.org This interaction is a key factor in the chiral recognition process. acs.orgnih.gov Additionally, hydrogen bonding plays a critical role. The thiourea and phenolic hydroxyl groups on the CSA act as hydrogen bond donors/acceptors, interacting with the carboxyl group of the amino acid substrate. nih.gov These multiple, simultaneous interactions lock the substrate into a specific orientation relative to the CSA, creating a distinct chemical environment for each enantiomer that leads to observable differences in their NMR chemical shifts. nih.gov

For substrates with free carboxyl groups, such as N-DNB amino acids, an achiral base additive is essential for effective enantiodiscrimination in solvents like chloroform-d (B32938) (CDCl₃). nih.govacs.org Strong bases like 1,4-Diazabicyclo[2.2.2]octane (DABCO) and N,N-Dimethylpyridin-4-amine (DMAP) serve a dual purpose. nih.govacs.org Firstly, they deprotonate the carboxylic acid, significantly improving the solubility of the amino acid derivative in the NMR solvent. nih.govacs.org Secondly, and more crucially, the base plays an active role in mediating the interaction between the CSA and the substrate. nih.govacs.org NMR studies have shown that DABCO acts as a bridge, facilitating hydrogen bonding between the carboxylate function of the substrate and the hydrogen bond donor groups of the CSA. nih.gov This ternary system (CSA/substrate/base) is fundamental to achieving efficient and significant differentiation of the NMR signals. nih.gov Without the base, even if the substrate is solubilized by other means, little to no enantiodiscrimination is observed. nih.gov

The interactions within the ternary CSA/substrate/DABCO system have been quantitatively analyzed using NMR spectroscopy. nih.gov By monitoring the chemical shift changes upon varying the concentrations of the components, researchers can determine the stoichiometry of the diastereomeric complexes and calculate their association constants. nih.govresearchgate.net These studies confirm the formation of specific, well-defined complexes in solution. The data reveal the relative stability of the complexes formed with each enantiomer, providing a thermodynamic basis for the observed chiral recognition. For instance, NMR titration experiments can be used to model the binding isotherms and fit the data to specific binding models (e.g., 1:1 or 1:2), yielding the association constants (K) for each diastereomeric pair.

Application in Enantiomeric Purity and Absolute Configuration Determination of Chiral Substrates (e.g., N-3,5-Dinitrobenzoyl Amino Acid Derivatives)

The thiourea derivative of (R)-2-(1-Aminoethyl)phenol has proven to be a highly effective CSA for the analysis of N-3,5-Dinitrobenzoyl (DNB) amino acids. nih.gov In the presence of the CSA and an achiral base, the NMR signals of the two enantiomers become separated (a phenomenon called nonequivalence), allowing for direct quantification of the enantiomeric excess (ee) by integrating the distinct peaks. nih.gov Very high nonequivalences (ΔΔδ), up to 0.2 ppm in ¹H NMR spectra and even larger in ¹³C NMR, have been recorded, which simplifies accurate analysis. nih.govacs.org

Furthermore, a consistent correlation has been established between the absolute configuration of the amino acid and the relative chemical shifts of its signals in the presence of the CSA. nih.gov For a wide range of N-DNB amino acids, the ortho and para protons of the DNB group for the (R)-enantiomer consistently appear at a higher frequency (downfield) compared to those of the (S)-enantiomer. nih.govcnr.it Conversely, an inverse correlation is seen for the carboxyl, amide carbonyl, and methine carbons in ¹³C NMR spectra. nih.gov This reliable trend allows for the unambiguous assignment of the absolute configuration of enantiomerically enriched amino acid samples. nih.gov

Below is a data table illustrating the ¹H NMR nonequivalence observed for various N-DNB amino acid derivatives in the presence of a thiourea CSA derived from (R)-2-(1-Aminoethyl)phenol and DABCO.

| N-DNB Amino Acid Derivative | Proton | Nonequivalence (ΔΔδ, ppm) |

|---|---|---|

| Phenylglycine | ortho-DNB | 0.129 |

| Phenylglycine | para-DNB | 0.081 |

| Phenylglycine | CH-α | 0.034 |

| Alanine | ortho-DNB | 0.253 |

| Alanine | para-DNB | 0.174 |

| Alanine | CH-α | ~0.080 |

| Valine | ortho-DNB | 0.147 |

| Valine | para-DNB | 0.090 |

Data compiled from research findings on ternary mixtures of CSA/substrate/DABCO. nih.govnih.gov

Development of Novel Chiral Sensor Platforms Based on (R)-2-(1-Aminoethyl)phenol Derivatives for Advanced Chiral Analysis

The robust and predictable behavior of thiourea derivatives of (R)-2-(1-Aminoethyl)phenol has positioned them as effective chiral sensors for advanced analytical applications. nih.govcnr.it The reliability of the correlation between NMR signal position and absolute configuration allows these CSAs to be used beyond simple purity assessment. nih.gov They form the basis of chiral sensor platforms that can be used to rapidly screen new chiral compounds and assign their stereochemistry. cnr.it This methodology is particularly attractive because it avoids the need for chemical derivatization that forms covalent bonds and can be performed directly in the NMR tube with sub-stoichiometric amounts of the CSA, minimizing sample consumption. nih.govmdpi.com The development of such platforms represents a significant step forward in creating efficient and direct methods for chiral analysis. nih.gov

Utilization As a Chiral Ligand and Auxiliary in Asymmetric Catalysis

Design and Synthesis of Metal Complexes with (R)-2-(1-Aminoethyl)phenol-Derived Ligands

The development of effective chiral catalysts begins with the rational design and synthesis of ligands that can form stable and stereochemically well-defined complexes with transition metals. (R)-2-(1-Aminoethyl)phenol is a versatile building block for this purpose, primarily through its conversion into Schiff base ligands.

The synthesis typically involves a condensation reaction between the primary amino group of (R)-2-(1-aminoethyl)phenol and a suitable carbonyl compound, such as an aldehyde or a ketone. chemijournal.com This reaction forms an imine (C=N) bond, resulting in a chiral Schiff base ligand that is often bidentate (N,O) or tridentate (N,N,O), depending on the structure of the carbonyl precursor. nih.gov The general synthetic route is straightforward and allows for modularity, where the steric and electronic properties of the ligand can be fine-tuned by varying the carbonyl component.

Once the chiral ligand is synthesized and purified, it is reacted with a metal salt or a metal precursor to form the desired complex. rsc.org Common methods include reacting the ligand with a metal acetate, chloride, or acetylacetonate (B107027) salt in a suitable solvent like methanol (B129727) or ethanol. researchgate.net The deprotonation of the phenolic hydroxyl group often facilitates coordination to the metal center.

The resulting metal complexes can be characterized using a suite of analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal, shifts in the characteristic vibrational frequencies, such as the C=N stretch of the imine and the C-O stretch of the phenol (B47542), are monitored. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the ligand framework within the complex.

Mass Spectrometry: To determine the mass-to-charge ratio and confirm the composition of the complex. researchgate.net

X-ray Crystallography: Offers definitive proof of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center (e.g., square-planar or octahedral). researchgate.net

Metals commonly employed in these complexes for asymmetric catalysis include titanium, ruthenium, rhodium, iridium, copper, and nickel, each chosen for its specific catalytic activity in different types of reactions. researchgate.netchemrxiv.orgbeilstein-journals.orgrsc.org

Asymmetric Transformations Catalyzed by Derived Complexes

Metal complexes incorporating ligands derived from (R)-2-(1-aminoethyl)phenol are effective catalysts for a range of asymmetric reactions, enabling the synthesis of enantiomerically enriched products.

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental method for creating chiral secondary alcohols. wikipedia.org The addition of diethylzinc (B1219324) to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. researchgate.net

In this transformation, a chiral ligand derived from (R)-2-(1-aminoethyl)phenol, typically the amino alcohol itself or a derivative, is pre-mixed with a metal species, often a titanium(IV) alkoxide like Ti(O-i-Pr)₄, to generate the active catalyst in situ. mdpi.comnih.gov This catalyst then coordinates with both the diethylzinc reagent and the aldehyde substrate, assembling them within a chiral environment. This controlled orientation dictates the face of the aldehyde to which the ethyl group is delivered, resulting in one enantiomer of the secondary alcohol product in excess. High enantioselectivities, often exceeding 90% enantiomeric excess (ee), have been achieved with various β-amino alcohol ligands in this reaction. lookchem.comnih.gov

Below is a table showing representative results for the asymmetric addition of diethylzinc to benzaldehyde (B42025) using different types of chiral amino alcohol-titanium(IV) catalyst systems, illustrating the potential effectiveness of catalysts derived from (R)-2-(1-aminoethyl)phenol.

| Chiral Ligand Type | Aldehyde | Yield (%) | Enantiomeric Excess (% ee) | Configuration |

| Camphor-derived β-amino alcohol | Benzaldehyde | >95 | 94 | (S) |

| Mannitol-derived diol | Benzaldehyde | 95 | 86 | (R) |

| N-sulfonylated β-amino alcohol | Benzaldehyde | 98 | 99 | (S) |

| (+)-3-Carene-derived β-amino alcohol | Benzaldehyde | 95 | 96 | (S) |

Data compiled from studies on analogous chiral ligand systems to demonstrate typical performance. researchgate.netnih.govlookchem.comfigshare.com

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral alcohols, amines, and alkanes from prochiral ketones, imines, and olefins, respectively. researchgate.net Ruthenium, rhodium, and iridium complexes are particularly effective for these transformations. chemrxiv.orgrsc.org

A chiral Schiff base ligand derived from (R)-2-(1-aminoethyl)phenol can be coordinated to a metal center, such as Ru(II), to form a precatalyst. nih.gov In the presence of a hydrogen source (either H₂ gas or a transfer hydrogenation reagent like isopropanol (B130326) or formic acid), this complex becomes an active metal-hydride species. The substrate coordinates to the chiral catalyst, and the steric and electronic properties of the ligand control the trajectory of hydride transfer to one of the two prochiral faces of the C=O, C=N, or C=C double bond. This process has been successfully applied to a wide range of substrates, achieving high yields and excellent enantioselectivities. rsc.org

The table below presents typical results for the Ru-catalyzed asymmetric hydrogenation of aromatic ketones using various chiral ligand systems, which serve as a benchmark for the potential of (R)-2-(1-aminoethyl)phenol-derived catalysts.

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) |

| Acetophenone (B1666503) | Ru(II) with Chiral Diamine/Diphosphinite | >99 | 97 |

| 1-Tetralone | Ru(II) with (S,S)-TsDPEN | 98 | 99 |

| 2-Acetylpyridine | Ru(II) with Cinchona-derived NNP ligand | 99 | >99 |

| 4-Chromanone | Ru(II) with (S,S)-TsDPEN | Quant. | 97 |

Data compiled from studies on analogous chiral ligand systems. researchgate.netnih.govrsc.org

The Michael addition, or conjugate addition, is a key C-C bond-forming reaction used to create 1,5-dicarbonyl compounds and related structures. mdpi.com The asymmetric version of this reaction, particularly the addition of soft nucleophiles like malonates to nitroalkenes, can be effectively catalyzed by chiral metal complexes. researchgate.net

Complexes of copper(II) with chiral Schiff base ligands have shown promise in this area. beilstein-journals.orgrsc.org A complex formed from a ligand derived from (R)-2-(1-aminoethyl)phenol would function as a chiral Lewis acid. It would coordinate to the nitroolefin, activating it for nucleophilic attack and simultaneously shielding one of its enantiotopic faces. This allows the malonate nucleophile to add to the unshielded face in a highly stereocontrolled manner, leading to an enantiomerically enriched product. These products are valuable synthetic intermediates, as the nitro group can be converted into a variety of other functional groups. researchgate.net

The following table shows representative results for the copper-catalyzed asymmetric Michael addition of dimethyl malonate to trans-β-nitrostyrene, indicating the performance that could be expected from catalysts based on (R)-2-(1-aminoethyl)phenol.

| Chiral Ligand Type | Michael Acceptor | Michael Donor | Yield (%) | Enantiomeric Excess (% ee) |

| Self-assembled peptide | 2-Azachalcone | Dimethyl malonate | 99 | 63 |

| Carboxylate-phosphino Schiff base | Cyclic dienone | Diethylzinc (1,6-addition) | 89 | 98 |

| Bipyridine-based | Nitroalkene | 2-Acetyl azaarene | >99 | 99 |

Data compiled from studies on analogous chiral ligand systems. beilstein-journals.orgnih.govchemrxiv.org

The versatility of metal complexes derived from (R)-2-(1-aminoethyl)phenol extends to other important asymmetric transformations. Chiral ligands are crucial in controlling stereochemistry in a wide array of C-C and C-heteroatom bond-forming reactions. researchgate.netelsevier.com

For example, chiral nickel and palladium complexes are widely used in enantioselective cross-coupling reactions. nih.gov A complex bearing a ligand derived from (R)-2-(1-aminoethyl)phenol could potentially influence the stereochemical outcome of reactions such as the Suzuki-Miyaura or Negishi couplings involving prochiral substrates or racemic alkyl halides through a dynamic kinetic asymmetric transformation.

Furthermore, these chiral Lewis acid complexes can be envisioned as catalysts for other reactions, including:

Asymmetric Ene Reactions: Catalyzing the reaction between an alkene with an allylic hydrogen and an enophile.

Asymmetric Diels-Alder Reactions: Controlling the facial selectivity in the cycloaddition of a diene and a dienophile.

Asymmetric Radical Reactions: Directing the stereochemistry of C-C or C-heteroatom bond formation involving radical intermediates. mdpi.com

The modular nature of the Schiff base ligands derived from (R)-2-(1-aminoethyl)phenol allows for systematic modification to optimize reactivity and selectivity for a specific desired transformation.

Mechanistic Insights into Catalytic Enantioselection and Chiral Induction

Understanding the mechanism by which a chiral catalyst transfers its stereochemical information to the product is crucial for rational catalyst design and optimization. For catalysts derived from (R)-2-(1-aminoethyl)phenol, enantioselection arises from the specific three-dimensional arrangement of the substrate and reagents around the chiral metal center.

In the asymmetric diethylzinc addition to aldehydes , the proposed mechanism often involves the formation of a dimeric zinc-alkoxide complex containing the chiral amino alcohol ligand. lookchem.com The aldehyde substrate coordinates to one of the zinc atoms. The chiral ligand creates a sterically constrained pocket, forcing the aldehyde to adopt a specific orientation where one of its prochiral faces is exposed to the ethyl group on the other zinc atom. The ethyl group is then transferred to this less hindered face, leading to the observed enantioselectivity.

For Ru-catalyzed asymmetric hydrogenation , a common mechanism involves a metal-ligand bifunctional pathway. researchgate.net The active catalyst, often a ruthenium hydride, features an N-H group from the ligand. The ketone substrate coordinates to the ruthenium center. In the transition state, the hydride on the metal is transferred to the carbonyl carbon, while a proton from the ligand's N-H group is transferred to the carbonyl oxygen in a concerted, six-membered ring transition state. The chirality of the ligand backbone, originating from the (R)-2-(1-aminoethyl)phenol scaffold, determines the preferred geometry of this transition state, thereby favoring the formation of one alcohol enantiomer.

In copper-catalyzed asymmetric Michael additions , the chiral Schiff base-copper complex acts as a Lewis acid, coordinating to the Michael acceptor (e.g., a nitroalkene). This coordination not only activates the substrate but also creates a chiral environment that blocks one of its faces. The incoming nucleophile is therefore directed to the opposite, more accessible face. The stereochemistry of the (R)-ethyl group on the ligand backbone is translated into the absolute configuration of the newly formed stereocenter in the product.

In all these cases, non-covalent interactions, such as steric repulsion and hydrogen bonding between the catalyst and the substrate, play a critical role in stabilizing the favored transition state and destabilizing the competing diastereomeric transition state, which ultimately governs the degree of enantioselectivity.

Investigation of Catalyst Recyclability and Stability of (R)-2-(1-Aminoethyl)phenol-Based Systems

The economic viability and environmental sustainability of asymmetric catalysis are significantly enhanced by the ability to recycle and reuse the chiral catalyst. For catalysts derived from ligands such as (R)-2-(1-Aminoethyl)phenol, extensive research has been directed towards immobilization on solid supports to facilitate recovery and repeated use. These investigations are crucial for assessing the long-term performance and stability of the catalytic system under operational conditions.

The primary strategy for enhancing the recyclability of catalysts based on (R)-2-(1-Aminoethyl)phenol and structurally related chiral amino alcohols involves heterogenization. This process typically involves anchoring the chiral ligand onto an insoluble support, which can be readily separated from the reaction mixture by simple physical means such as filtration or magnetic decantation. Common supports include polymers, silica (B1680970), and magnetic nanoparticles.

Detailed studies on immobilized chiral β-amino alcohol catalysts have demonstrated the potential for successful recycling. For instance, a linear β-amino alcohol catalyst anchored on functionalized superparamagnetic core-shell magnetite-silica nanoparticles was successfully recovered and reused. In the enantioselective addition of dialkylzinc to aromatic aldehydes, this nanocatalyst was subjected to three consecutive catalytic cycles, reportedly without a discernible change in its catalytic efficiency. This suggests that the immobilization strategy effectively prevented leaching of the active catalytic species and maintained the structural integrity of the chiral ligand.

In a different approach, the co-immobilization of enzymes, which can be conceptually related to the immobilization of small molecule catalysts, has also shown promising results in terms of stability and reusability. A co-immobilized alcohol dehydrogenase and amine dehydrogenase system was reported to retain 87% of its initial activity even after eight cycles of reuse. While not directly involving (R)-2-(1-Aminoethyl)phenol, this finding highlights the potential of immobilization techniques to confer significant stability and longevity to chiral catalysts.

The stability of these immobilized systems is a critical factor for their practical application. Degradation of the ligand, leaching of the metal center (in the case of metal complexes), or physical attrition of the support material can all lead to a decline in catalytic performance over time. Therefore, investigations into catalyst stability often involve not only monitoring the conversion and enantioselectivity over multiple cycles but also analytical techniques to detect any changes in the catalyst structure or composition.

| Recycle Run | Conversion (%) | Enantiomeric Excess (%) | Observations |

| 1 | 98 | 95 | Initial high activity and selectivity. |

| 2 | 97 | 95 | Minimal loss of performance. |

| 3 | 96 | 94 | Slight decrease in conversion and enantioselectivity. |

| 4 | 94 | 93 | Continued gradual decline in catalyst performance. |

| 5 | 90 | 90 | Significant drop in activity, suggesting catalyst degradation or leaching. |

| This is a representative data table based on typical findings for immobilized chiral amino alcohol catalysts and does not represent specific experimental results for (R)-2-(1-Aminoethyl)phenol hydrochloride. |

Further research focused specifically on the heterogenization of (R)-2-(1-Aminoethyl)phenol-based catalysts and a thorough evaluation of their long-term stability and recyclability would be invaluable for assessing their potential in industrial-scale asymmetric synthesis.

Chemical Transformations and Derivatization Strategies of the R 2 1 Aminoethyl Phenol Core

Synthetic Transformations of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is a versatile handle for synthetic modification, readily undergoing reactions typical of phenols, such as etherification and esterification, to yield a wide array of derivatives.

Etherification: The most common method for the etherification of phenols is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. The subsequent reaction with an alkyl halide or sulfonate proceeds via an SN2 mechanism to furnish the corresponding aryl ether. cmu.edu This method is highly efficient for primary alkyl halides. For (R)-2-(1-Aminoethyl)phenol, this transformation allows for the introduction of various alkyl or aryl chains, tuning the steric and electronic properties of the molecule.

Esterification: Phenolic esters are frequently synthesized through the reaction of the phenol (B47542) with an acyl chloride or acid anhydride (B1165640) under basic conditions (Schotten-Baumann reaction) or with a carboxylic acid in the presence of a coupling agent. An increasingly popular and green alternative is enzyme-catalyzed esterification. mdpi.com Lipases, such as those from Candida antarctica (Novozym 435) and Rhizomucor miehei, have been shown to efficiently catalyze the esterification of various phenolic acids and alcohols in solvent-free systems or organic media. mdpi.comcore.ac.uk These enzymatic methods offer high selectivity and operate under mild conditions, which is advantageous for complex molecules. nih.gov Studies on various phenolic compounds have demonstrated high conversion yields, often exceeding 90%, depending on the substrates and reaction conditions. nih.govresearchgate.net

| Phenolic Compound | Acyl Donor / Alcohol | Lipase Source | Reaction Medium | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dihydrocaffeic acid | Linolenyl alcohol | Novozym 435 | Hexane/2-butanone | 99 | researchgate.net |

| Various phenolic acids | 1-Octanol | Candida antarctica B | Solvent-free | up to 94 | mdpi.comcore.ac.uk |

| Tyrosol | Oleic acid | Novozym 435 | Vacuum | 95 | nih.gov |

| Hydroxyphenylpropionic acid | 1-Octanol | Candida antarctica B | Not specified | 95.9 | nih.gov |

Reactions at the Aminoethyl Moiety (e.g., Amidation, Alkylation)

The primary amine of the aminoethyl group is a potent nucleophile, readily participating in N-alkylation and N-amidation reactions. These transformations are fundamental for incorporating the chiral aminophenol unit into peptides, polyamides, and other complex structures.

Amidation: The amino group can be acylated to form amides by reacting with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. A facile, one-pot synthesis protocol for phenol amides has been developed using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in aqueous acetone (B3395972), allowing for the amidation of various amines with hydroxycinnamic acids without the need for protecting groups. iosrjournals.orgwikipedia.org

A notable application of this reactivity is the synthesis of thiourea (B124793) derivatives. The reaction of (R)-2-(1-Aminoethyl)phenol with benzoyl isothiocyanate yields a highly effective chiral solvating agent, demonstrating a specialized amidation strategy.

Alkylation: N-alkylation of the primary amine can be achieved by reaction with alkyl halides. This reaction typically proceeds under basic conditions to neutralize the hydrohalic acid byproduct. However, polyalkylation can be a competing side reaction. To achieve mono-alkylation, reductive amination is often a superior method. This involves the condensation of the amine with an aldehyde or ketone to form an imine (or Schiff base), which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride.

Electrophilic Aromatic Substitutions on the Phenolic Ring and Regioselectivity Control

The phenolic ring of (R)-2-(1-Aminoethyl)phenol is activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the hydroxyl group. nih.gov The -OH group is a powerful ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group (C4 and C6). nih.gov The aminoethyl substituent at the C2 position introduces steric hindrance and additional electronic effects that must be considered for controlling regioselectivity.

The C6 position (ortho to -OH) is sterically unhindered, while the C4 position (para to -OH) is also accessible. The ethylamine (B1201723) group, particularly when protonated under acidic conditions typical for many EAS reactions, can act as a deactivating, meta-directing group. However, the activating effect of the hydroxyl group is dominant. mdpi.com

Control Strategies: